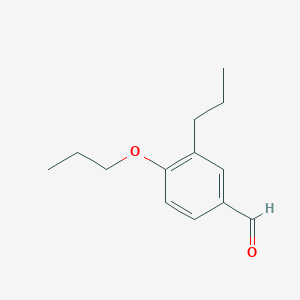

4-Propoxy-3-propylbenzaldehyde

Description

Contextualization within the Field of Substituted Benzaldehyde (B42025) Chemistry

The field of substituted benzaldehyde chemistry is vast, with research exploring their synthesis, reactivity, and application. wisdomlib.org For instance, they are crucial in the formation of Schiff bases through reactions with hydrazone derivatives and are used in the synthesis of various heterocyclic compounds like pyrazole (B372694) derivatives. wisdomlib.org The introduction of different functional groups allows for the fine-tuning of electronic and steric properties, which is a key aspect of modern chemical synthesis. acs.orgrug.nl

Academic Significance and Research Scope of Alkoxy- and Alkyl-Functionalized Aromatic Aldehydes

Aromatic aldehydes functionalized with alkoxy and alkyl groups, such as 4-propoxy-3-propylbenzaldehyde, are of particular academic and industrial interest. Alkoxy groups, like the propoxy group in the target molecule, are electron-donating and can influence the reactivity of the aromatic ring, while alkyl groups can provide steric bulk and affect solubility.

The academic significance of these compounds lies in their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. ontosight.ai Research in this area often focuses on developing efficient synthetic methods for their preparation and exploring their potential in various applications. For example, alkoxy- and alkyl-functionalized aromatic aldehydes are used in the development of novel materials and as standard compounds in analytical techniques.

The scope of research also extends to understanding how the interplay between the alkoxy and alkyl groups affects the chemical and physical properties of the molecule. This includes studying their role in directing further chemical transformations on the aromatic ring and their influence on the biological activity of the resulting products.

Evolution of Research Themes Pertaining to Related Benzene (B151609) Derivatives in Organic Synthesis

The study of benzene and its derivatives has been a cornerstone of organic chemistry since the 19th century, with the initial focus on understanding its structure and aromatic character. drpress.orgnumberanalytics.comschoolwires.net Early research was centered on the isolation of these compounds from natural sources like coal tar and developing fundamental reactions such as electrophilic aromatic substitution. drpress.orgnumberanalytics.comfiveable.me

Over time, research themes have evolved significantly. The development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the way chemists can create complex substituted benzene derivatives. acs.orgrug.nl These methods offer high efficiency and selectivity, allowing for the precise construction of molecules with desired functionalities.

Modern research continues to push the boundaries of organic synthesis, with a focus on developing more sustainable and environmentally friendly methods ("green chemistry"). drpress.org There is also a growing interest in the application of benzene derivatives in materials science, leading to the creation of novel polymers, liquid crystals, and organic electronics. researchgate.net The synthesis and study of specifically substituted compounds like this compound are part of this ongoing evolution, driven by the quest for new molecules with tailored properties for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUWTQJDNRUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propoxy 3 Propylbenzaldehyde and Its Structural Analogues

Foundational Strategies for Benzaldehyde (B42025) Core Synthesis

The construction of the benzaldehyde core is a fundamental process in organic synthesis, with several well-established methods. These techniques can be adapted to produce a wide range of substituted benzaldehydes, which are precursors to more complex molecules.

Electrophilic Aromatic Formylation Techniques (e.g., Gatterman-Koch variations for 4-alkylbenzaldehydes)

Electrophilic aromatic formylation reactions are a direct method for introducing a formyl group (-CHO) onto an aromatic ring. The Gatterman-Koch reaction, a classic example, traditionally involves the use of carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride. This method is particularly effective for the synthesis of 4-alkylbenzaldehydes. google.com

Variations of the Gatterman-Koch reaction have been developed to improve yields and expand its applicability. For instance, the use of a solvent system containing at least one aliphatic hydrocarbon can reduce the formation of unwanted byproducts and enhance the proportion of the desired para-substituted product. google.com In a typical procedure, an alkylbenzene is reacted with carbon monoxide in the presence of an aluminum halide and a hydrogen halide. google.com The reaction conditions, such as temperature and pressure, are critical parameters that influence the outcome of the synthesis.

| Reaction Component | Role | Example |

| Alkylbenzene | Starting material | Propylbenzene |

| Carbon Monoxide | Source of the formyl group | Gas |

| Aluminum Halide | Lewis acid catalyst | Aluminum chloride (AlCl₃) |

| Hydrogen Halide | Co-catalyst | Hydrogen chloride (HCl) |

| Aliphatic Hydrocarbon | Solvent | Not specified in detail |

Selective Oxidation Pathways from Corresponding Alcohols or Methyl Arenes

Another common strategy for the synthesis of benzaldehydes is the selective oxidation of the corresponding benzyl alcohols or methyl arenes. This approach offers a versatile route to a wide array of substituted benzaldehydes. The key challenge in these reactions is to control the oxidation to stop at the aldehyde stage and prevent further oxidation to the carboxylic acid.

A variety of oxidizing agents can be employed for this transformation, each with its own set of advantages and limitations. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield.

Dedicated Synthetic Routes to 4-Propoxy-3-propylbenzaldehyde

The synthesis of a multi-substituted benzaldehyde like this compound requires a more tailored approach, often involving a multi-step sequence of reactions. The strategic selection of precursors and the precise control of reaction conditions are paramount to the successful synthesis of the target molecule.

Strategic Precursor Selection and Sequential Chemical Transformations

A plausible synthetic route to this compound would likely begin with a commercially available and appropriately substituted phenol (B47542). The synthesis would then proceed through a series of sequential transformations to introduce the desired propyl and propoxy groups at the correct positions on the aromatic ring.

One potential precursor is 4-hydroxybenzaldehyde. The synthesis could involve the following conceptual steps:

Ortho-alkylation: Introduction of the propyl group at the position ortho to the hydroxyl group.

Alkoxylation: Conversion of the hydroxyl group to a propoxy group.

Alternatively, a precursor that already contains one of the desired substituents could be used. For example, starting with 4-propoxybenzaldehyde nih.gov or 4-propylbenzaldehyde nih.gov and then introducing the remaining substituent would be another viable strategy.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound. Factors such as temperature, reaction time, solvent, and the choice of catalyst can all have a significant impact on the yield and purity of the final product.

For instance, in tandem reactions that involve directed metalation, the use of low temperatures and an inert atmosphere is often necessary to ensure the stability of the intermediates and prevent side reactions. liberty.edu Similarly, in cross-coupling reactions, the choice of catalyst and the rate of addition of reagents can be optimized to maximize the yield of the desired product. rug.nl

Regiochemical Control in Alkylation and Alkoxylation Steps

Achieving the correct regiochemistry—the placement of the propyl and propoxy groups at the 3 and 4 positions, respectively—is a key challenge in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming groups.

In the case of a phenol derivative, the hydroxyl group is an ortho-, para-directing group, which would facilitate the introduction of the propyl group at the desired ortho position. The subsequent alkoxylation of the hydroxyl group would then yield the final product. Careful selection of reagents and reaction conditions is necessary to control the regioselectivity of these transformations and minimize the formation of isomeric impurities.

Preparation of Closely Related Benzaldehyde Derivatives

The synthesis of complex benzaldehyde derivatives such as this compound relies on established and versatile methodologies developed for its structural analogues. Understanding the preparation of simpler, related compounds provides a foundational knowledge of the chemical strategies employed. These strategies include the introduction and modification of alkyl and alkoxy groups on the aromatic ring, which are crucial steps in building the target molecular architecture.

Synthesis of 4-Propylbenzaldehyde and its Derivatives

The synthesis of 4-alkylbenzaldehydes, including 4-propylbenzaldehyde, can be achieved through various formylation reactions. One significant industrial method is a modification of the Gattermann-Koch reaction. This process involves the formylation of an alkylbenzene, such as propylbenzene, using carbon monoxide in the presence of a Lewis acid catalyst like aluminum halide and a hydrohalic acid. google.com This method is advantageous as it can produce para-substituted benzaldehydes with high selectivity and yield. google.com The reaction is typically conducted at low temperatures to minimize side reactions. google.com

A patented method describes reacting alkylbenzene with carbon monoxide under pressure in the presence of aluminum halide and hydrohalic acid. google.com The conditions are carefully controlled to optimize the yield of the desired 4-alkylbenzaldehyde. google.com

| Parameter | Condition | Source |

| Reactants | Alkylbenzene, Carbon Monoxide, Aluminum Halide, Hydrohalic Acid | google.com |

| Solvent | Aliphatic Hydrocarbon (C3-C15) | google.com |

| Temperature | -50°C to 20°C | google.com |

| Pressure (CO) | ~200 psig to ~2000 psig | google.com |

| Yield | ≥ 85% | google.com |

Once synthesized, 4-propylbenzaldehyde serves as a versatile building block for more complex molecules. It is used in the synthesis of various compounds, including acetohydrazide derivatives, pyrimidine compounds, and porphyrins. sigmaaldrich.comsigmaaldrich.com Its aldehyde functional group allows it to readily participate in condensation and other carbon-carbon bond-forming reactions. guidechem.com

Synthesis of 4-Propoxybenzaldehyde and its Derivatives

The most common and direct route to synthesizing 4-propoxybenzaldehyde and its derivatives is through the Williamson ether synthesis. This reaction typically starts with a precursor containing a hydroxyl group, such as 4-hydroxybenzaldehyde. The hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a propyl halide like 1-bromopropane or 1-iodopropane, to form the desired ether linkage.

The synthesis of related 4-alkoxybenzaldehyde derivatives follows this same fundamental principle. For example, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxybenzaldehyde derivatives with phenacyl bromide, using triethylamine as a catalyst. orientjchem.org This highlights the versatility of the Williamson ether synthesis for attaching a wide variety of alkoxy groups to a benzaldehyde core.

| Starting Material | Reagent | Base/Catalyst | Product | Source |

| 4-Hydroxybenzaldehyde | Propyl Halide (e.g., 1-Bromopropane) | Base (e.g., K₂CO₃, NaH) | 4-Propoxybenzaldehyde | General Knowledge |

| 4-Hydroxybenzaldehyde | Phenacyl Bromide | Triethylamine | 4-Phenacyloxybenzaldehyde | orientjchem.org |

Like its alkyl counterpart, 4-propoxybenzaldehyde is a useful intermediate in organic synthesis. For instance, it has been used in the preparation of (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine through a condensation reaction. sigmaaldrich.com

Methodologies for Diversifying Alkoxy and Alkyl Side Chains in Aromatic Aldehydes

The creation of a diverse library of substituted benzaldehydes requires a range of reliable synthetic methods for introducing and modifying alkyl and alkoxy side chains.

Alkyl Side Chain Diversification:

The introduction of alkyl groups onto an aromatic ring is classically performed via the Friedel-Crafts alkylation. lumenlearning.com This reaction uses an alkyl halide and a Lewis acid catalyst, but it is often limited by carbocation rearrangements, which can lead to a mixture of products. lumenlearning.com

A more controlled and widely used alternative is the Friedel-Crafts acylation. In this two-step process, an acyl group is first introduced to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. lumenlearning.com This reaction is not prone to rearrangement and the resulting ketone is less reactive than the starting material, preventing multiple substitutions. lumenlearning.com The acyl group can then be reduced to an alkyl chain using methods like the Wolff-Kishner or Clemmensen reductions, providing the desired alkylbenzene derivative cleanly. libretexts.orgyoutube.com

Another strategy involves the modification of existing alkyl side chains. The benzylic carbon of an alkyl group attached to a benzene (B151609) ring can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided the benzylic carbon has at least one attached hydrogen. libretexts.orgyoutube.com

| Method | Description | Advantages | Limitations |

| Friedel-Crafts Alkylation | Direct alkylation of an aromatic ring using an alkyl halide and a Lewis acid. lumenlearning.com | Single-step reaction. | Prone to carbocation rearrangements and polyalkylation. lumenlearning.com |

| Friedel-Crafts Acylation followed by Reduction | Two-step process: acylation to form a ketone, followed by reduction (e.g., Wolff-Kishner) to an alkyl chain. lumenlearning.comlibretexts.org | Avoids rearrangements; deactivating effect of acyl group prevents multiple substitutions. lumenlearning.com | Requires an additional reduction step. |

| Side-Chain Oxidation | Oxidation of an existing alkyl side chain to a carboxylic acid using strong oxidizing agents. youtube.com | Useful for converting activating alkyl groups to deactivating carboxyl groups. | Requires a benzylic hydrogen; cleaves the rest of the alkyl chain. youtube.com |

Alkoxy Side Chain Diversification:

The primary method for diversifying alkoxy side chains on aromatic aldehydes is the Williamson ether synthesis, starting from a hydroxybenzaldehyde precursor. orientjchem.org This method is highly versatile, allowing for the introduction of primary, secondary, and some tertiary alkyl groups to form the corresponding ether. The choice of the alkyl halide allows for precise control over the final alkoxy chain structure.

Additionally, alkoxyalkylation methods can be used to introduce alkoxyalkyl groups to electron-rich aromatic compounds, further expanding the synthetic possibilities. mdpi.com These reactions often utilize aldehydes or acetals in the presence of an alcohol and a catalyst. mdpi.com

The introduction of the aldehyde group itself onto an activated aromatic ring is a key prerequisite. This is commonly achieved through formylation reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann reaction, which are fundamental for producing the aromatic aldehyde scaffold. researchgate.net

Reactivity Profiles and Derivatization Studies of 4 Propoxy 3 Propylbenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle, susceptible to a variety of chemical transformations, including oxidation, condensation, and reduction.

Controlled Oxidation Reactions (e.g., to Aromatic Carboxylic Acids)

The aldehyde functional group of 4-Propoxy-3-propylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Propoxy-3-propylbenzoic acid. This transformation is a fundamental reaction in organic synthesis. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. organic-chemistry.orgresearchgate.netnih.govlibretexts.org

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and milder reagents like sodium chlorite (B76162) (NaClO₂). researchgate.net The reaction with potassium dichromate involves heating the aldehyde with an excess of the oxidizing agent in the presence of dilute sulfuric acid. libretexts.org The progress of the reaction is often indicated by a color change of the chromium species. libretexts.org

Table 1: Representative Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 4-Propoxy-3-propylbenzoic acid |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat | 4-Propoxy-3-propylbenzoic acid |

| Sodium Chlorite (NaClO₂) / H₂O₂ | Room Temperature | 4-Propoxy-3-propylbenzoic acid |

Condensation Reactions with Nucleophiles (e.g., Active Methylene (B1212753) Compounds, Amines)

The electrophilic carbon atom of the aldehyde group in this compound readily undergoes condensation reactions with various nucleophiles. These reactions are pivotal for carbon-carbon and carbon-nitrogen bond formation.

With Active Methylene Compounds: In the presence of a basic catalyst, this compound can react with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in what is known as the Knoevenagel condensation. sigmaaldrich.comresearchgate.net This reaction typically proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Product |

|---|---|

| Malononitrile | 2-(4-Propoxy-3-propylbenzylidene)malononitrile |

| Diethyl malonate | Diethyl 2-(4-Propoxy-3-propylbenzylidene)malonate |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-propoxy-3-propylphenyl)acrylate |

With Amines: The reaction of this compound with primary amines yields Schiff bases (or imines), while the reaction with secondary amines can lead to the formation of enamines, although the initial adduct may be an unstable carbinolamine. The formation of imines is a reversible reaction that is typically acid-catalyzed and involves the elimination of a water molecule.

Table 3: Condensation of this compound with Amines

| Amine | Product Type |

|---|---|

| Aniline | Imine (Schiff Base) |

| Ethylamine | Imine (Schiff Base) |

| Morpholine (a secondary amine) | Enamine (after dehydration of the initial adduct) |

Chemoselective Reduction Pathways

The aldehyde group can be selectively reduced to a primary alcohol, 4-Propoxy-3-propylbenzyl alcohol, in the presence of the other functional groups in the molecule. This chemoselectivity is crucial in multi-step syntheses. Reagents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation as they are mild enough not to reduce the aromatic ring or cleave the ether linkage under standard conditions. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the aldehyde but require more stringent anhydrous conditions.

For reductions where the aldehyde needs to be preserved while another group is reduced, the aldehyde can be temporarily protected. However, modern synthetic methods often focus on the direct chemoselective reduction of one carbonyl group in the presence of another.

Chemical Reactivity of the Propoxy and Propyl Moieties

The propoxy and propyl groups, while generally less reactive than the aldehyde, can participate in specific chemical transformations.

Transformations of the Aromatic Alkyl Side Chain

The propyl group attached to the benzene (B151609) ring is an alkyl side chain. While generally unreactive, the benzylic position (the carbon atom of the propyl group directly attached to the aromatic ring) can be susceptible to oxidation under harsh conditions, potentially leading to a carboxylic acid if the reaction is vigorous enough. msu.edu However, such reactions would likely also affect the aldehyde group.

More common reactions involving alkyl chains on an aromatic ring are those that occur on the ring itself, with the alkyl group acting as a directing group in electrophilic aromatic substitution reactions. The propyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com

Ether Cleavage and Functional Group Interconversion of the Propoxy Group

The propoxy group, an ether linkage, is generally stable to many reagents. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compressbooks.pubyoutube.com The cleavage of an aryl alkyl ether, such as the propoxy group in this molecule, proceeds via protonation of the ether oxygen, making the alcohol a better leaving group. masterorganicchemistry.comucalgary.ca

The subsequent step involves a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage will typically occur at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. ucalgary.calibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. ucalgary.calibretexts.org Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 4-hydroxy-3-propylbenzaldehyde (B1655709) and 1-bromopropane.

Table 4: Products of Ether Cleavage of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Heat | 4-Hydroxy-3-propylbenzaldehyde and 1-Bromopropane |

| Hydroiodic Acid (HI) | Heat | 4-Hydroxy-3-propylbenzaldehyde and 1-Iodopropane |

Utility as a Precursor in Complex Organic Molecule Synthesis

Formation of Advanced Heterocyclic Systems (e.g., Furanones, Benzothiazepines)

The aldehyde functionality of this compound is a key feature that enables its use in the construction of various heterocyclic rings. While specific literature on the use of this exact benzaldehyde (B42025) is limited, its reactivity can be inferred from established synthetic routes utilizing analogous substituted benzaldehydes.

Furanones: The synthesis of 5-aryl-3(2H)-furanones can be achieved through various methods, including the reaction of a substituted benzaldehyde with reagents that provide the furanone backbone. One common approach involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which are derived from the corresponding arylethanone. Although this is a multi-step process starting from the ketone, direct methods involving the aldehyde are also known. For instance, the reaction of an aromatic aldehyde with an appropriate three-carbon component can lead to the formation of the furanone ring. The propoxy and propyl groups on the phenyl ring of this compound would be expected to be well-tolerated in these synthetic sequences, ultimately yielding a 5-(4-propoxy-3-propylphenyl)-3(2H)-furanone.

Benzothiazepines: The synthesis of benzothiazepine (B8601423) derivatives often involves the condensation of a substituted benzaldehyde with 2-aminothiophenol (B119425) or its derivatives. This reaction typically proceeds via the formation of an intermediate Schiff base, followed by cyclization. The nature and position of substituents on the benzaldehyde can influence the reaction conditions and the properties of the resulting benzothiazepine. For this compound, the reaction with 2-aminothiophenol would lead to a benzothiazepine with a 4-propoxy-3-propylphenyl substituent. The electronic and steric effects of the propoxy and propyl groups can modulate the biological activity of these heterocyclic compounds, which are of interest in medicinal chemistry. The synthesis of related alkyl- and alkoxy-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been reported, indicating the feasibility of incorporating such substituted benzaldehydes into the benzothiazepine scaffold nih.gov.

Table 1: Representative Synthesis of Heterocyclic Systems from Substituted Benzaldehydes

| Heterocyclic System | General Reaction | Reactants | Key Conditions | Expected Product with this compound |

| 5-Aryl-3(2H)-furanone | Base-induced intramolecular cyclization | (4-(4-propoxy-3-propylphenyl)-2,4-dioxobutyl)methylphenylsulfonium salt | Base (e.g., DBU) | 5-(4-Propoxy-3-propylphenyl)-3(2H)-furanone |

| Benzothiazepine | Condensation and cyclization | This compound, 2-Aminothiophenol | Acid or base catalysis | 2-(4-Propoxy-3-propylphenyl)-2,3-dihydro-1,5-benzothiazepine |

Integration into Supramolecular Architectures (e.g., Dibenzylidene Sorbitol Derivatives)

This compound is a suitable precursor for the synthesis of dibenzylidene sorbitol (DBS) derivatives, which are well-known low molecular weight gelators capable of forming extensive supramolecular networks in various solvents. The formation of these gelators occurs through an acid-catalyzed condensation reaction between two equivalents of the aldehyde and one equivalent of sorbitol.

The properties of the resulting DBS derivative are highly dependent on the substituents on the phenyl rings. The presence of the propoxy and propyl groups in this compound would lead to the formation of 1,3:2,4-bis(4-propoxy-3-propylbenzylidene) sorbitol. These substituents are expected to enhance the solubility of the gelator in non-polar organic solvents and influence the packing of the molecules in the self-assembled fibrillar network. The interplay of van der Waals interactions from the alkyl chains and potential dipole-dipole interactions from the propoxy groups can affect the gelation efficiency, thermal stability, and mechanical properties of the resulting supramolecular gel. The synthesis of various DBS derivatives with different substituents on the aromatic rings is a well-established strategy to tune the properties of these materials for applications in personal care products, polymer processing, and as templates for nanomaterial synthesis.

Table 2: Synthesis of Dibenzylidene Sorbitol Derivatives

| Aldehyde Precursor | Product | Key Reaction | Notable Properties of Product |

| Benzaldehyde | 1,3:2,4-Dibenzylidene sorbitol (DBS) | Acid-catalyzed condensation with sorbitol | Forms gels in a wide range of organic solvents |

| 4-Methylbenzaldehyde | 1,3:2,4-Bis(4-methylbenzylidene) sorbitol | Acid-catalyzed condensation with sorbitol | Improved thermal stability of gels |

| This compound | 1,3:2,4-Bis(4-propoxy-3-propylbenzylidene) sorbitol | Acid-catalyzed condensation with sorbitol | Expected to exhibit enhanced solubility in non-polar solvents and form stable gels |

Functionalization for Specific Molecular Recognition or Catalytic Applications (e.g., Porphyrin Derivatives)

The aldehyde group of this compound allows for its incorporation into the meso-positions of a porphyrin macrocycle through acid-catalyzed condensation with pyrrole. This results in the formation of 5,10,15,20-tetrakis(4-propoxy-3-propylphenyl)porphyrin. The propoxy and propyl substituents on the phenyl rings provide a way to modulate the electronic properties and solubility of the porphyrin.

These peripheral substituents can be further functionalized to introduce specific recognition sites or catalytic centers. For instance, the synthesis of tetraphenylporphyrin (B126558) derivatives bearing various functional groups has been explored for applications in molecular recognition, where the porphyrin acts as a scaffold to position binding groups for interaction with target molecules such as proteins or anions worldscientific.comnih.govnih.gov. The propoxy groups on the synthesized porphyrin could potentially be modified, or the initial benzaldehyde could be chosen to contain other functional groups that can be manipulated post-synthesis.

Furthermore, metallation of the porphyrin core can yield catalysts for a variety of chemical transformations. The electronic nature of the substituents on the phenyl rings can influence the catalytic activity of the central metal ion. Porphyrins with alkoxy substituents have been investigated for their potential in photocatalysis and other catalytic applications mdpi.comrsc.org. The development of porphyrin-based catalysts is an active area of research, with applications in oxidation reactions, reduction reactions, and artificial photosynthesis. The use of this compound as a building block allows for the creation of porphyrins with tailored properties for these advanced applications.

Table 3: Porphyrin Derivatives from Substituted Benzaldehydes and Their Applications

| Benzaldehyde Precursor | Porphyrin Product | Potential Functionalization/Application |

| Benzaldehyde | 5,10,15,20-Tetraphenylporphyrin (TPP) | Basic scaffold for catalytic and recognition studies |

| 4-Hydroxybenzaldehyde | 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin | Hydroxy groups can be further functionalized to attach recognition motifs or catalytic units |

| This compound | 5,10,15,20-Tetrakis(4-propoxy-3-propylphenyl)porphyrin | Propoxy and propyl groups enhance solubility and can influence the electronic properties for catalytic applications |

Computational Chemistry and Theoretical Investigations of 4 Propoxy 3 Propylbenzaldehyde

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 4-Propoxy-3-propylbenzaldehyde, these calculations would typically involve geometry optimization to find the lowest energy structure. The presence of flexible propyl and propoxy side chains suggests the existence of multiple low-energy conformers.

The substitution pattern on the benzene (B151609) ring, with a propoxy group at the 4-position and a propyl group at the 3-position relative to the aldehyde, introduces both electronic and steric effects. The propoxy group can donate electron density to the ring through resonance, while the propyl group has a weaker inductive effect. Computational studies, likely employing Density Functional Theory (DFT), would elucidate the preferred orientations of these alkyl chains to minimize steric hindrance and optimize electronic interactions. The planarity of the benzaldehyde (B42025) core would also be a key area of investigation, as the aldehyde group's orientation relative to the ring impacts conjugation and reactivity.

Below is a hypothetical data table representing the kind of structural parameters that would be obtained from a quantum chemical calculation, such as DFT with a common basis set like 6-311++G(d,p).

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | ||

| C-C (ring) | 1.39 - 1.41 | 119 - 121 | |

| C-CHO | 1.48 | ||

| C-O (propoxy) | 1.37 | ||

| O-C (propoxy) | 1.43 | ||

| C-C (propyl) | 1.53 - 1.54 | ||

| C-C-C (ring) | 119.5 - 120.5 | ||

| O-C-C (propoxy) | 108.5 | ||

| C-C-C (propyl) | 112.7 | ||

| C-C-C=O | ~180 | ||

| C-C-O-C | ~0 or ~180 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

In Silico Prediction of Electronic Properties and Reactivity Pathways

In silico methods are crucial for predicting the electronic landscape of a molecule, which in turn governs its reactivity. For this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a primary focus. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the carbonyl oxygen of the aldehyde group, making it a site for nucleophilic attack. The aromatic ring and the oxygen of the propoxy group would also exhibit significant electron density.

These electronic properties allow for the prediction of potential reactivity pathways. For instance, the aldehyde group is a well-known site for nucleophilic addition reactions. The electron-donating propoxy group would likely activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

Density Functional Theory (DFT) Studies for Isomeric Systems and Reaction Intermediates

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules and their reactions. nih.gov DFT calculations would be essential for comparing the relative stabilities of different isomers of this compound, such as those with different substitution patterns on the benzene ring. By calculating the total electronic energy of each isomer, their thermodynamic stability can be ranked.

Furthermore, DFT is invaluable for investigating the structures and energies of transient species like reaction intermediates and transition states. For example, in a nucleophilic addition to the carbonyl group, DFT could be used to model the tetrahedral intermediate formed. The calculated energies of these species allow for the construction of a reaction energy profile, providing insights into the reaction mechanism and helping to determine the rate-limiting step. mdpi.com

Rational Design and Optimization of Ligand Structures Utilizing Computational Approaches

The structural and electronic features of this compound make it a potential scaffold for the design of ligands, for instance, in coordination chemistry or for biological targets. Computational approaches are central to the rational design and optimization of such ligand structures. mdpi.comnih.gov

Starting with the computationally determined structure of this compound, modifications can be introduced in silico to enhance desired properties. For example, if the goal is to design a ligand that binds to a specific metal ion, functional groups with known coordinating abilities could be added to the molecule. DFT calculations would then be used to assess how these modifications affect the ligand's conformation, electronic properties, and binding affinity for the target. This iterative process of computational design and evaluation can significantly accelerate the discovery of new ligands with optimized performance, saving time and resources compared to a purely experimental approach.

Theoretical Elucidation of Mechanistic Aspects in Chemical Reactions

Theoretical chemistry provides the tools to unravel the detailed mechanisms of chemical reactions at the molecular level. For reactions involving this compound, computational studies can elucidate the step-by-step pathway from reactants to products. This involves identifying all relevant intermediates and transition states along the reaction coordinate.

For instance, in the oxidation of the aldehyde group to a carboxylic acid, theoretical calculations can model the interaction with the oxidizing agent, the formation of any intermediates, and the transition state leading to the final product. By analyzing the geometries and energies of these structures, a detailed understanding of the reaction mechanism can be achieved. This knowledge is not only of fundamental scientific interest but also has practical implications for optimizing reaction conditions to improve yield and selectivity.

Detailed research findings and specific analytical data for the chemical compound this compound are not available in publicly accessible scientific literature and spectral databases. While a CAS number (883533-36-6) is listed by some chemical suppliers, the experimental data required to generate a scientifically accurate article according to the requested outline could not be located.

Information is available for related compounds such as 4-Propoxybenzaldehyde and 4-Propylbenzaldehyde. However, presenting this data would not be scientifically accurate for the specific molecule requested and would violate the strict requirement to focus solely on this compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the advanced analytical methodologies for the characterization and detection of this compound at this time.

Advanced Analytical Methodologies for Characterization and Detection in Research

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the separation, identification, and quantification of benzaldehyde (B42025) derivatives like 4-Propoxy-3-propylbenzaldehyde. UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. oup.comwaters.com The combination of these chromatographic methods with tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, making it possible to detect and quantify trace levels of the target compound even in complex matrices. nih.gov

The analysis of aldehydes often involves a derivatization step to improve their stability and chromatographic behavior. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a more stable and UV-active derivative. oup.com The resulting DNPH derivatives can then be readily analyzed by HPLC with UV detection or by UPLC-MS/MS for enhanced specificity. oup.comwaters.com In UPLC-MS/MS analysis, the precursor ion corresponding to the derivatized this compound is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole, a technique known as Multiple Reaction Monitoring (MRM). This approach minimizes background interference and improves the accuracy of quantification. shimadzu.com

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of a Derivatized Benzaldehyde Analog

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC System |

| Column | C18 Reversed-Phase, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of aldehyde derivatives |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to the DNPH derivative |

| Product Ions (m/z) | Characteristic fragments of the precursor ion |

Identification and Quantification of Related Compounds as Volatile Organic Compounds (VOCs)

Related compounds to this compound, particularly those that are volatile organic compounds (VOCs), are often of interest in various research contexts. The analysis of these VOCs can provide a more comprehensive chemical profile of a sample. The inherent volatility of these compounds allows for their analysis using specialized techniques that sample the vapor phase above a sample, known as headspace analysis.

Headspace analysis is a preferred method for the extraction of VOCs from solid or liquid samples, as it is a clean and often solvent-free technique. nih.gov The two primary methods are static headspace and dynamic headspace (also known as purge and trap).

Static Headspace Analysis : In this method, the sample is sealed in a vial and heated to allow the volatile compounds to partition between the sample matrix and the gas phase (headspace). thermofisher.com Once equilibrium is reached, a portion of the headspace gas is injected into a gas chromatograph (GC) for analysis. This technique is well-suited for the qualitative and quantitative analysis of highly volatile compounds. nih.govthermofisher.com

Dynamic Headspace Analysis (Purge and Trap) : This technique involves passing an inert gas through the sample, which strips the volatile compounds from the matrix. thermofisher.com These compounds are then collected on an adsorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to the GC. Purge and trap is a more sensitive method than static headspace and is capable of concentrating analytes, making it ideal for trace-level analysis. thermofisher.com

The choice of headspace technique depends on the specific VOCs of interest, their concentrations, and the nature of the sample matrix. For complex matrices, these methods can be optimized by adjusting parameters such as incubation temperature, time, and the type of adsorbent trap used. chromatographyonline.com

Table 2: Comparison of Headspace Sampling Methodologies

| Feature | Static Headspace | Dynamic Headspace (Purge and Trap) |

|---|---|---|

| Principle | Equilibrium between sample and headspace | Exhaustive extraction by a continuous gas flow |

| Sensitivity | Lower | Higher |

| Complexity | Simpler, less prone to contamination | More complex, requires specialized equipment |

| Sample Throughput | Higher | Lower |

| Typical Analytes | Highly volatile compounds | Wide range of volatile and semi-volatile compounds |

In recent years, advanced sensor technologies have emerged as rapid and effective tools for the detection and differentiation of VOCs. mdpi.com

Electronic Nose (E-nose) Systems : These devices mimic the human olfactory system and consist of an array of non-selective gas sensors. mdpi.comnih.gov When exposed to a vapor sample, each sensor in the array produces a response, and the collective pattern of these responses creates a unique "chemical fingerprint" for the sample's VOC profile. mdpi.comchromatographyonline.com E-noses, coupled with pattern recognition algorithms, can be trained to distinguish between different complex mixtures of VOCs. chromatographyonline.com They offer rapid, real-time analysis and are often portable, making them suitable for a variety of applications. scientific.netaip.org

Multi-Capillary Column/Ion Mobility Spectrometry (MCC/IMS) : This hybrid technique combines the separation power of a multi-capillary gas chromatography column with the high sensitivity of an ion mobility spectrometer. nih.govresearchgate.netspectroscopyonline.com The MCC provides a preliminary separation of the VOCs in a sample before they enter the IMS. nih.gov In the IMS, ionized molecules are separated based on their size and shape as they drift through a gas-filled tube under the influence of an electric field. chromatographyonline.com MCC/IMS is a highly sensitive method for the detection of trace VOCs and can provide both chromatographic and spectrometric data in a single, rapid analysis. researchgate.net

The analysis of trace components like this compound and its related VOCs in complex mixtures presents several challenges. wilkes.edunih.gov A primary difficulty is the presence of a high-concentration matrix, which can interfere with the detection of low-abundance analytes. nih.gov This matrix effect can lead to signal suppression or enhancement, affecting the accuracy of quantification. nih.gov

Another challenge is the potential for co-elution, where multiple compounds exit the chromatographic column at the same time, making their individual identification and quantification difficult. Furthermore, sample preparation can be a source of error, with the potential for analyte loss or contamination. wilkes.edu

To overcome these challenges, various strategies have been developed:

Advanced Sample Preparation : Techniques like solid-phase microextraction (SPME) can selectively extract and concentrate target analytes from a complex matrix, reducing interference.

High-Resolution Chromatography : The use of UPLC or comprehensive two-dimensional gas chromatography (GCxGC) can significantly increase peak capacity and resolve co-eluting compounds.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can help to differentiate between compounds with the same nominal mass but different elemental compositions.

Component Filtering Strategies : A novel approach involves using a specifically designed chromatographic apparatus to filter out high-abundance components before the sample is introduced into the LC-MS system. nih.govresearchgate.net This reduces the complexity of the sample and allows for a larger sample loading amount for the remaining low-level fractions, thereby enhancing the detection of trace constituents. nih.gov

By employing these advanced methodologies and strategic approaches, researchers can effectively characterize and quantify this compound and its related VOCs, even at trace levels within complex mixtures.

Applications in Materials Science and Chemical Engineering Research

Role as Versatile Chemical Intermediates for Specialty Chemicals Production

Substituted benzaldehydes are fundamental building blocks in organic synthesis, and 4-Propoxy-3-propylbenzaldehyde is no exception. wisdomlib.org Its aldehyde functional group is highly reactive and participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. nih.govsigmaaldrich.com The presence of the propoxy and propyl groups on the benzene (B151609) ring can influence the reactivity of the aldehyde and the properties of the resulting products, offering a route to specialty chemicals with tailored characteristics. nih.gov

The versatility of benzaldehyde (B42025) derivatives allows them to be key components in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. nbinno.com The specific substitution pattern of this compound can be leveraged to create novel compounds with specific biological activities or material properties.

Key Reactions for Specialty Chemical Synthesis:

| Reaction Type | Reagents | Product Class | Potential Application of Products |

| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated carbonyls | Synthesis of complex organic molecules |

| Wittig Reaction | Phosphonium ylides | Alkenes | Pharmaceutical intermediates, fine chemicals |

| Reductive Amination | Amines, Reducing agent | Substituted amines | Agrochemicals, dyes, pharmaceuticals |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols | Precursors for various functional molecules |

| Oxidation | Oxidizing agents | Carboxylic acids | Monomers for polymers, specialty esters |

This table represents potential synthetic transformations for this compound based on the known reactivity of benzaldehyde derivatives.

Development of Functional Materials and Additives

The unique combination of an aromatic ring, an aldehyde group, and alkoxy/alkyl substituents in this compound suggests its potential use in the development of functional materials. While specific studies on this compound are limited, the broader class of benzaldehyde derivatives has been explored for various applications.

Food Simulants: Benzaldehyde and its derivatives are used as flavoring agents in the food industry. mdpi.com Due to its structure, this compound could potentially be investigated for its migration characteristics from food contact materials into food simulants. Such studies are crucial for assessing the safety of packaging materials.

Photoinitiators: Aromatic aldehydes have been shown to act as photoinitiators in polymerization reactions. nih.gov Upon exposure to light, they can generate radical species that initiate the polymerization of monomers. The specific absorption characteristics of this compound would determine its efficiency as a photoinitiator for various applications, such as in coatings and adhesives.

Contributions to Polymer Chemistry and Advanced Organic Materials Science

Benzaldehyde derivatives are utilized in polymer chemistry as monomers, chain-capping agents, and for the post-functionalization of polymers. acs.orgacs.org The aldehyde group can be involved in polymerization reactions, for example, through condensation with active methylene (B1212753) compounds or in the formation of phenolic resins.

The propoxy and propyl groups in this compound can impart specific properties to a polymer, such as increased solubility in organic solvents, altered thermal properties, and modified surface characteristics. Its incorporation into a polymer backbone could lead to materials with unique optical or mechanical properties, making it a candidate for advanced organic materials.

Potential Roles in Polymer Science:

| Application Area | Description |

| Monomer Synthesis | Can be a precursor for the synthesis of monomers for polyesters, polyamides, or other condensation polymers. |

| Polymer Modification | The aldehyde group can be used to graft the molecule onto existing polymer chains to modify their properties. |

| Functional Polymers | Incorporation of this molecule could lead to polymers with specific functionalities for applications in sensors or responsive materials. |

This table outlines plausible applications in polymer science for a compound with the structure of this compound.

Engineering Aspects in Chemical Process Development and Scale-Up

The industrial production of specialty chemicals like this compound requires careful consideration of chemical engineering principles to ensure a safe, efficient, and economical process. google.com The synthesis of substituted benzaldehydes often involves multi-step processes that need to be optimized for large-scale production. core.ac.uk

Key Engineering Considerations:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat of reaction is crucial for reactor design and temperature control to prevent runaway reactions and ensure product quality.

Mass and Heat Transfer: Efficient mixing and heat removal are critical, especially in exothermic reactions, to maintain uniform reaction conditions and avoid side product formation.

Separation and Purification: The development of effective separation techniques, such as distillation, crystallization, or chromatography, is necessary to isolate the final product with the desired purity.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the raw materials, intermediates, and final product, as well as the process conditions.

Sustainability: The use of greener solvents, catalysts, and energy-efficient processes is an important consideration in modern chemical manufacturing. nih.gov

The scale-up of the synthesis of this compound from the laboratory to a pilot plant and then to full-scale production would involve addressing these engineering challenges to ensure a robust and reproducible manufacturing process. acs.org

Future Research Directions and Emerging Paradigms in 4 Propoxy 3 Propylbenzaldehyde Research

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of specialty chemicals such as 4-Propoxy-3-propylbenzaldehyde. Future research will prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research objectives in this area will include:

Catalytic Methods: Moving away from stoichiometric reagents towards highly efficient catalytic systems. This includes the use of nanocatalysts, biocatalysts (enzymes), and earth-abundant metal catalysts to improve atom economy and reduce toxic byproducts. nih.govrsc.org Catalytic methods that use lighter, less toxic reagents are favored under the principles of green chemistry. acs.org

Renewable Feedstocks: Investigating pathways that start from bio-based materials. For instance, lignin, a complex polymer abundant in biomass, contains aromatic structures that could potentially be converted into functionalized benzaldehydes through advanced depolymerization and functionalization techniques.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. nih.gov The use of aqueous media, for example, has been explored in the synthesis of related Schiff bases. researchgate.net

Process Intensification: Employing technologies like microwave-assisted synthesis or flow chemistry to shorten reaction times, improve yields, and enhance safety. researchgate.netresearchgate.net These methods allow for better control over reaction parameters and can lead to more efficient and sustainable processes.

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Renewable (e.g., biomass-derived) |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable, low toxicity |

| Solvents | Volatile Organic Compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Energy Input | High, prolonged heating | Lower, via microwave or flow chemistry |

| Waste Generation | High (poor atom economy) | Minimized (high atom economy) |

Exploration of Novel Reactivity and Catalytic Applications

The unique substitution pattern of this compound, featuring an aldehyde, a propoxy, and a propyl group, offers a rich landscape for exploring novel chemical transformations. The aldehyde group, in particular, is a versatile functional handle for a wide array of reactions. acs.orgnih.gov

Future studies will likely focus on:

C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds on the aromatic ring. sci-hub.ru This would allow for the late-stage diversification of the molecule, creating a library of derivatives with potentially new properties without needing to rebuild the core structure from scratch.

Asymmetric Catalysis: Using the benzaldehyde (B42025) as a substrate in asymmetric reactions to produce chiral molecules. These enantiomerically pure products are of high value, particularly in the pharmaceutical and agrochemical industries.

Ligand Development: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts. acs.orgnih.gov The specific electronic and steric properties imparted by the substituents could lead to catalysts with unique selectivity and activity.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed, synthesized, and optimized. researchgate.net For a compound like this compound, these computational tools can significantly accelerate research and development.

Emerging paradigms in this domain include:

Predictive Retrosynthesis: Employing AI algorithms to propose novel and efficient synthetic routes. biopharmatrend.compharmafeatures.com These tools can analyze vast reaction databases to identify the most plausible pathways, potentially uncovering non-intuitive strategies that might be overlooked by human chemists.

Reaction Outcome and Condition Optimization: Using ML models to predict the outcome of unknown reactions and to optimize conditions (e.g., temperature, catalyst, solvent) for maximum yield and selectivity. researchgate.netnih.goveurekalert.org This data-driven approach can dramatically reduce the number of experiments required, saving time and resources. researchgate.net

De Novo Design of Derivatives: Leveraging generative AI models to design new derivatives of this compound with desired properties. By inputting specific target parameters (e.g., biological activity, material properties), these models can generate virtual libraries of novel molecules for subsequent synthesis and testing. biopharmatrend.com

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Identify optimal synthetic pathways. pharmafeatures.com | Faster, more cost-effective synthesis. |

| Reaction Prediction | Forecast product structures and yields. researchgate.net | Reduced experimental failures and resource waste. |

| Property Prediction | Estimate physicochemical and biological properties. | Prioritization of high-potential derivatives for synthesis. |

| Generative Design | Create novel molecular structures with desired functions. | Accelerated discovery of new materials and bioactive agents. |

Advancements in Ultra-Trace Analytical Detection and Miniaturization

As new applications for this compound and its derivatives are discovered, the need for highly sensitive and rapid analytical methods for their detection and quantification will grow. Research in this area will focus on pushing the limits of detection and creating portable, field-deployable devices.

Key trends include:

Hyphenated Chromatographic Techniques: Developing advanced methods combining liquid chromatography with mass spectrometry (LC-MS) for ultra-trace determination in complex matrices like environmental or biological samples. nih.gov Micro solid-phase extraction (µ-SPE) can serve as a pre-concentration step to further enhance sensitivity. nih.gov

Miniaturized Analytical Systems: The development of micro-total analysis systems (µTAS), or "lab-on-a-chip" technology, offers the potential for rapid, on-site analysis. unizg.hr These devices integrate sample preparation, separation, and detection onto a single microchip, reducing reagent consumption and analysis time. unizg.hrspectroscopyonline.comnih.gov

Novel Sensor Platforms: Exploring new sensor materials, such as functionalized carbon nanotubes or nanoparticles, for the selective electrochemical or optical detection of this compound. rsc.org These sensors could form the basis of low-cost, real-time monitoring systems.

Advanced Spectroscopic Methods: Investigating techniques like cavity ring-down spectroscopy (CRDS) for the real-time, ultra-trace detection of the compound in the gas phase, which could be relevant for air quality or industrial process monitoring. confex.com

Investigation of New Application Domains for Highly Functionalized Benzaldehydes

Highly functionalized benzaldehydes are valuable building blocks in a multitude of chemical fields. acs.orgnih.gov The specific combination of functional groups in this compound makes it a promising candidate for exploration in several cutting-edge application areas.

Future research will likely investigate its potential in:

Pharmaceuticals and Agrochemicals: Serving as a key intermediate in the synthesis of complex, biologically active molecules. The structural motifs present are common in drug discovery programs, and derivatives could be screened for various therapeutic or pesticidal activities.

Advanced Materials: Acting as a monomer or cross-linking agent in the development of new polymers with tailored properties, such as thermal stability, optical characteristics, or specific surface functionalities.

Fragrance and Flavor Industry: While many simple benzaldehydes are used in fragrances, highly substituted analogues like this compound could offer unique and complex scent profiles, leading to novel ingredients for perfumery.

Molecular Probes and Dyes: Using the benzaldehyde core as a scaffold for creating fluorescent probes or dyes for imaging and sensing applications. The electronic properties of the ring can be fine-tuned by further derivatization to achieve desired photophysical characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-propoxy-3-propylbenzaldehyde, and how can reaction efficiency be assessed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-propylphenol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) introduces the propoxy group, followed by formylation using Vilsmeier-Haack reagent (POCl₃/DMF). Monitor reaction progress via TLC and quantify yields using GC-MS or HPLC. Assess purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use a combination of - and -NMR to confirm substitution patterns (e.g., propoxy and propyl groups at positions 4 and 3, respectively). IR spectroscopy can validate the aldehyde functional group (C=O stretch ~1700 cm). If NMR signals overlap, employ 2D techniques like COSY or HSQC. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Discrepancies between calculated and observed data may require re-crystallization or column purification .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) using UV-Vis spectroscopy to determine λmax. For stability, incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC. Note that aromatic aldehydes are prone to oxidation; include antioxidants like BHT in storage solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables: catalyst type (e.g., Lewis acids like AlCl₃ vs. Brønsted acids), temperature (25–80°C), and solvent polarity. Analyze by-products via LC-MS and optimize using response surface methodology (RSM). For example, higher temperatures may accelerate formylation but increase dimerization risks .

Q. What strategies are effective for resolving contradictions between computational and experimental data in the compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites. Compare with experimental results from nitration or bromination reactions. If discrepancies arise (e.g., predicted vs. observed regioselectivity), re-examine solvent effects or steric hindrance in the computational model. Validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How can isotopic labeling (e.g., - or -) elucidate the metabolic or degradation pathways of this compound?

- Methodological Answer : Synthesize -labeled aldehyde groups via formylation with -enriched DMF. Track metabolic intermediates in vitro using LC-MS/MS or isotope-ratio mass spectrometry. For degradation studies in environmental matrices, employ -labeled propyl groups to distinguish abiotic vs. microbial pathways .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., cytochrome P450 isoforms). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) to refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.